Core Physicochemical & Structural Properties
Core Physicochemical & Structural Properties
An In-depth Technical Guide to the Core Properties of 6-Chloro-2-hydroxyquinoline
This guide provides an in-depth analysis of 6-chloro-2-hydroxyquinoline, a heterocyclic building block of significant interest in medicinal and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explore the causality behind its properties and applications, grounding all claims in authoritative references. We will delve into its fundamental physicochemical characteristics, the critical concept of its tautomerism, synthetic methodologies, spectroscopic signature, and its role as a valuable scaffold in modern drug discovery.
6-Chloro-2-hydroxyquinoline, also known by its tautomeric name 6-chloro-1H-quinolin-2-one, is a substituted quinoline derivative.[1] The presence of the chloro-substituent at the 6-position and the hydroxyl/keto group at the 2-position imparts specific electronic and steric properties that are pivotal for its reactivity and biological activity.[2]
Key Data Summary
A consolidation of its fundamental properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 1810-67-9 | [1][3] |
| Molecular Formula | C₉H₆ClNO | [3][4] |
| Molecular Weight | 179.60 g/mol | [3][4] |
| Appearance | White to pink tabular crystal; light yellow to pink powder (industrial grade) | [5] |
| Synonyms | 6-Chloro carbostyril; 6-chloro-1H-quinolin-2-one | [1] |
The Decisive Role of Tautomerism
A foundational concept for understanding the chemistry of 2-hydroxyquinolines is prototropic tautomerism.[6] 6-Chloro-2-hydroxyquinoline exists in a dynamic equilibrium between its enol (lactim) and keto (lactam) forms. This equilibrium is not a static feature but is highly sensitive to the molecular environment, particularly the solvent.[7]
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Enol Form (Lactim): 6-chloro-2-hydroxyquinoline. This form contains a hydroxyl (-OH) group at the C2 position and retains a higher degree of aromaticity in the heterocyclic ring.[6]
-
Keto Form (Lactam): 6-chloro-1H-quinolin-2-one. This tautomer features a carbonyl (C=O) group at the C2 position and a proton on the nitrogen atom.[6]
In polar solvents, the equilibrium overwhelmingly favors the more polar keto (lactam) form, which is better stabilized by solvent interactions.[7] This preference is critical as it dictates the molecule's hydrogen bonding capabilities and its interactions with biological targets.[6]
Caption: Tautomeric equilibrium of 6-chloro-2-hydroxyquinoline.
Synthesis Methodologies: A Practical Approach
The synthesis of 6-chloro-2-hydroxyquinoline is crucial for its application as an intermediate.[5][8] One established method involves the cyclization and reduction of a substituted acetoacetanilide.[8] This approach has been refined to improve yield, reduce waste, and simplify operations compared to older methods that generated significant aqueous waste.[5]
Example Synthetic Workflow: From p-Chloro-m-nitroacetoacetanilide
This process illustrates a "one-pot" method to improve efficiency and environmental friendliness.[8]
Caption: Simplified one-pot synthesis workflow.
Experimental Protocol: Raney Nickel Catalyzed Reduction
The following protocol is a conceptual representation based on described methodologies.[8]
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Vessel Preparation: To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting material, chloro-o-nitro-acetoacetanilide (0.1 mol).
-
Solvent & Base Addition: Introduce a mixed solvent system, such as ethanol and water, and an alkaline solution to facilitate the initial closed-loop reaction.
-
Catalyst Introduction: Add Raney Nickel as the catalyst under an inert atmosphere.
-
Reduction: Introduce hydrazine hydrate as the reducing agent. The reaction temperature is controlled, for instance, at 30°C for a period of 2 hours.[8]
-
Work-up & Isolation: Upon reaction completion (monitored by TLC), the catalyst is filtered off. The ethanol can be recovered via distillation under reduced pressure.[8] The remaining aqueous solution is acidified to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and dried to yield 6-chloro-2-hydroxyquinoline. Further purification can be achieved by recrystallization.
Expertise Insight: The choice of a "one-pot" method using a mixed organic-aqueous solvent system is a deliberate process engineering decision.[8] It minimizes the handling of intermediates and reduces the overall volume of acidic and basic aqueous waste, which is a significant improvement over traditional multi-step syntheses that require large volumes of water.[5]
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The observed data is a direct reflection of the dominant tautomeric form in the chosen solvent, which is typically the keto (lactam) form.
| Spectroscopic Technique | Expected Characteristics for 6-chloro-1H-quinolin-2-one (Keto Form) |
| ¹H NMR | Aromatic protons (H3, H4, H5, H7, H8) would appear in the aromatic region (~6.5-8.0 ppm). The N-H proton would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | A peak corresponding to the carbonyl carbon (C2) would be expected in the downfield region (~160-170 ppm). Other aromatic carbons would appear in their characteristic region (~115-140 ppm). |
| IR Spectroscopy | A strong absorption band for the C=O (amide carbonyl) stretch would be prominent around 1650-1670 cm⁻¹. A broad peak corresponding to the N-H stretch would be observed around 3200-3400 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (179.60), along with a characteristic M+2 peak (~1/3 the intensity) due to the ³⁷Cl isotope. |
Trustworthiness through Validation: The presence of a strong carbonyl (C=O) peak in the IR spectrum and the absence of a sharp hydroxyl (-OH) peak provides strong, self-validating evidence that the keto (lactam) form predominates in the solid state or in common NMR solvents like DMSO-d₆.[7][9]
Applications in Research and Development
6-Chloro-2-hydroxyquinoline is not just a laboratory chemical; it is a key intermediate in the synthesis of high-value commercial products and a privileged scaffold in drug discovery.
-
Agrochemicals: It is a critical intermediate for the synthesis of the herbicide quizalofop-p-ethyl, a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[5][8]
-
Medicinal Chemistry & Drug Discovery: The quinoline core is a well-established pharmacophore. The 6-chloro-2-hydroxyquinoline scaffold serves as a starting point for developing potent kinase inhibitors for cancer therapy.[2] The quinoline core can mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of various kinases.[2] The 6-chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the resulting drug candidates.[2]
Caption: Key application pathways for 6-chloro-2-hydroxyquinoline.
Safety and Handling
Proper handling of 6-chloro-2-hydroxyquinoline is essential in a research setting. It is classified as an irritant and requires appropriate personal protective equipment (PPE).[1][10]
GHS Hazard Information
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Recommended Precautionary Measures
| Precaution Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/eye protection/face protection.[1][10] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][10] |
| P405 | Store locked up.[1][10] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][10] |
Self-Validating Protocol: Always consult the most current Safety Data Sheet (SDS) from your specific supplier before handling the chemical.[1][10] Engineering controls (e.g., fume hood) should be the primary means of exposure control, supplemented by appropriate PPE, including safety goggles, impervious gloves, and a lab coat.[11]
References
- Synthesis method of 2-chloro-6-chloroquinoxaline.
-
GHS 11 (Rev.11) SDS Word Download CAS: 1810-67-9 Name: 6-CHLORO-2-HYDROXYQUINOLINE . XiXisys. [Link]
- New preparation process of 6-chloro-2-hydroxyquinoxaline.
-
2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577 . PubChem - NIH. [Link]
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